2-(6-Aminopurin-9-yl)-4-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)oxolan-3-ol
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Overview
Description
2-(6-Aminopurin-9-yl)-4-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)oxolan-3-ol is a complex organic compound that features a purine base (adenine) linked to a modified ribose sugar. The tert-butyl(dimethyl)silyl group is a common protecting group used in organic synthesis to protect hydroxyl groups from unwanted reactions .
Preparation Methods
The synthesis of 2-(6-Aminopurin-9-yl)-4-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)oxolan-3-ol typically involves multiple steps:
Protection of the hydroxyl group: The hydroxyl group on the ribose sugar is protected using tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole.
Glycosylation: The protected ribose is then glycosylated with adenine using a glycosyl donor like 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose.
Deprotection: The final step involves the removal of the acetyl protecting groups under acidic conditions to yield the desired compound.
Chemical Reactions Analysis
2-(6-Aminopurin-9-yl)-4-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)oxolan-3-ol undergoes several types of chemical reactions:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like Jones reagent.
Reduction: The compound can be reduced using reducing agents like sodium borohydride to yield the corresponding alcohol.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of nucleoside analogs and other biologically active compounds.
Biology: It serves as a building block for the synthesis of modified nucleotides used in DNA and RNA research.
Medicine: The compound is used in the development of antiviral and anticancer drugs.
Industry: It is employed in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(6-Aminopurin-9-yl)-4-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)oxolan-3-ol involves its incorporation into nucleic acids. The compound targets enzymes involved in DNA and RNA synthesis, thereby inhibiting viral replication and cancer cell proliferation. The tert-butyl(dimethyl)silyl group enhances the compound’s stability and bioavailability .
Comparison with Similar Compounds
Similar compounds include:
2-(6-Aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-ol: Lacks the tert-butyl(dimethyl)silyl group, making it less stable.
2-(6-Aminopurin-9-yl)-4-methoxy-5-(hydroxymethyl)oxolan-3-ol: Contains a methoxy group instead of the tert-butyl(dimethyl)silyl group, affecting its reactivity.
2-(6-Aminopurin-9-yl)-4-(tert-butyldimethylsilyl)oxy-5-(methoxymethyl)oxolan-3-ol: Similar structure but with different substituents, leading to variations in chemical properties and applications.
Properties
IUPAC Name |
2-(6-aminopurin-9-yl)-4-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)oxolan-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N5O4Si/c1-16(2,3)26(4,5)25-12-9(6-22)24-15(11(12)23)21-8-20-10-13(17)18-7-19-14(10)21/h7-9,11-12,15,22-23H,6H2,1-5H3,(H2,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPARFARLOLAARR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1C(OC(C1O)N2C=NC3=C(N=CN=C32)N)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N5O4Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.50 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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